molecular formula C16H17F3IN3O B11486058 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11486058
M. Wt: 451.22 g/mol
InChI Key: GEBXOOJBXQHHOV-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that features a pyrazole ring substituted with iodine and methyl groups, as well as a butanamide moiety attached to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by iodination to introduce the iodine substituent at the 4-position.

    Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amide coupling reaction, using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a trifluoromethyl-substituted aryl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.

    Substitution: The iodine substituent on the pyrazole ring can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted pyrazole derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore for designing new therapeutic agents. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
  • 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
  • 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Uniqueness

The presence of the iodine substituent in 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger halogen, which can influence the compound’s steric and electronic properties, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C16H17F3IN3O

Molecular Weight

451.22 g/mol

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C16H17F3IN3O/c1-10-15(20)11(2)23(22-10)9-5-8-14(24)21-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-7H,5,8-9H2,1-2H3,(H,21,24)

InChI Key

GEBXOOJBXQHHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(F)(F)F)C)I

Origin of Product

United States

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